molecular formula C15H21FN4O2 B6471148 4-(6-ethyl-5-fluoropyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640973-67-5

4-(6-ethyl-5-fluoropyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471148
CAS No.: 2640973-67-5
M. Wt: 308.35 g/mol
InChI Key: QMPMEIOJLDLHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with an ethyl group at position 6, a fluorine atom at position 5, and a morpholine ring linked via position 2. The morpholine moiety is further modified by a pyrrolidine-1-carbonyl group at position 3. The fluorine atom enhances metabolic stability and bioavailability, while the ethyl group may optimize lipophilicity and target binding .

Properties

IUPAC Name

[4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O2/c1-2-11-13(16)14(18-10-17-11)20-7-8-22-12(9-20)15(21)19-5-3-4-6-19/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPMEIOJLDLHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCOC(C2)C(=O)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidine 6-ethyl, 5-fluoro; 2-(pyrrolidine-1-carbonyl)morpholine ~367.4 (estimated) Fluorine enhances stability; ethyl improves lipophilicity; carbonyl aids H-bonding
Example 329 (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine 2,6-Dichloro-4-hydroxyphenyl; trifluoromethylpyridines ~700+ (estimated) Bulky trifluoromethyl groups increase steric hindrance; hydroxyl aids solubility
4-[2-(4,4,5,5-Tetramethyl...]morpholine Phenylboronic ester Trifluoromethylphenyl; boronic ester 357.17 Boronic ester enables Suzuki couplings; trifluoromethyl enhances electronegativity
Thieno[3,2-d]pyrimidine (EP 2 402 347) Thieno-pyrimidine Chloro; sulfonyl-piperazine; morpholine ~500+ (estimated) Thieno-pyrimidine scaffold may improve kinase binding; sulfonyl group aids solubility

Pharmacological Implications

  • Fluorine vs. Chlorine : The target’s 5-fluoro substitution likely reduces metabolic degradation compared to chloro-substituted analogs (e.g., Example 329) but may alter target selectivity .
  • Trifluoromethyl Groups : Present in EP 4 374 877 A2 compounds but absent in the target; these groups enhance electronegativity and may improve potency but increase molecular weight .

Physicochemical Properties

  • Lipophilicity (LogP) : The ethyl group in the target compound likely increases LogP compared to hydroxyl- or boronic ester-containing analogs, favoring membrane permeability but possibly reducing aqueous solubility .
  • Solubility: The pyrrolidine-carbonyl group may improve solubility relative to purely aromatic analogs (e.g., thieno-pyrimidines), though less so than sulfonamide derivatives .

Research Findings and Data Gaps

  • Activity Data: No direct biological data for the target compound are provided in the evidence. Comparisons rely on structural analogs (e.g., kinase inhibitors with morpholine-pyrimidine scaffolds) .
  • Contradictions : and describe divergent synthetic routes (e.g., sulfonylation vs. carbonyl coupling), highlighting variability in morpholine-functionalization strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.